molecular formula C18H22N2O4 B2445920 N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide CAS No. 1706016-04-7

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide

Cat. No.: B2445920
CAS No.: 1706016-04-7
M. Wt: 330.384
InChI Key: CDUSIQGDXGJJBW-UHFFFAOYSA-N
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Description

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide is an organic compound that features a furan ring, a methoxy group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide typically involves the reaction of furan-2-ylmethylamine with 2-methoxy-2-phenylbutylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Step 1: Furan-2-ylmethylamine is reacted with oxalyl chloride to form furan-2-ylmethyl oxalyl chloride.

    Step 2: The furan-2-ylmethyl oxalyl chloride is then reacted with 2-methoxy-2-phenylbutylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The oxalamide moiety can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving furan-containing compounds.

    Industry: Possible use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan ring and oxalamide moiety could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(furan-3-yl)-N-(2-methoxy-2-phenylbutyl)acrylamide
  • 3-cyano-N-(2-methoxy-2-phenylbutyl)benzamide
  • N-(2-methoxy-2-phenylbutyl)cyclopropanecarboxamide

Uniqueness

N1-(furan-2-ylmethyl)-N2-(2-methoxy-2-phenylbutyl)oxalamide is unique due to the presence of both a furan ring and an oxalamide moiety, which may confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N'-(2-methoxy-2-phenylbutyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-3-18(23-2,14-8-5-4-6-9-14)13-20-17(22)16(21)19-12-15-10-7-11-24-15/h4-11H,3,12-13H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUSIQGDXGJJBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C(=O)NCC1=CC=CO1)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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